Cas no 1806749-24-5 (3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
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- インチ: 1S/C9H6F3N3O4/c1-18-7-4-6(15(16)17)8(19-9(10,11)12)14-5(7)2-3-13/h4H,2H2,1H3
- InChIKey: DLNYGNLGAKTTBM-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C=C(C(CC#N)=N1)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 101
3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086726-1g |
3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1806749-24-5 | 97% | 1g |
$1,445.30 | 2022-03-31 |
3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
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3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報
3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile: A Comprehensive Overview
The compound CAS No. 1806749-24-5, also known as 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile, is a highly specialized organic chemical with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, nitro, trifluoromethoxy, and acetonitrile groups. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile in the development of novel drug candidates. Its structure allows for high specificity in binding to target proteins, which is crucial for therapeutic applications. Researchers have explored its role as a lead compound in the design of kinase inhibitors, which are essential in treating various diseases, including cancer and inflammatory disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyridine ring, substitution reactions to introduce the methoxy and trifluoromethoxy groups, and the final acetylation step to attach the acetonitrile group. These steps are optimized based on recent advancements in organic chemistry, ensuring that the synthesis is both efficient and environmentally friendly.
In terms of pharmacokinetics, 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile exhibits favorable absorption and bioavailability profiles. Studies have shown that its trifluoromethoxy group enhances lipophilicity, which improves its ability to cross biological membranes. Additionally, the nitro group contributes to its stability in vivo, reducing the likelihood of premature metabolism.
The application of this compound extends beyond pharmaceuticals into agrochemicals, where it has shown promise as a potential herbicide or fungicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing safer and more effective agricultural chemicals.
Recent research has also focused on the environmental impact of 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile. Studies indicate that it degrades under specific environmental conditions, reducing its persistence in ecosystems. This information is critical for assessing its safety profile and ensuring sustainable use.
In conclusion, CAS No. 1806749-24-5, or 3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile, represents a significant advancement in organic chemistry with diverse applications across multiple industries. Its unique structure, coupled with recent research findings, positions it as a valuable tool for developing innovative solutions in medicine and agriculture.
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